![molecular formula C26H28N2O6S2 B3567600 N,N'-1,4-phenylenebis[N-(phenylsulfonyl)butanamide]](/img/structure/B3567600.png)
N,N'-1,4-phenylenebis[N-(phenylsulfonyl)butanamide]
Descripción general
Descripción
N,N'-1,4-phenylenebis[N-(phenylsulfonyl)butanamide], commonly known as PSB-1115, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PSB-1115 is a bis-sulfonamide compound that has been synthesized through a multi-step process and has been shown to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PSB-1115 has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PSB-1115 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of intracellular pH and has been implicated in various neurological disorders. PSB-1115 has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, PSB-1115 has been used as a tool compound in drug discovery, as it can be used to identify novel targets for drug development.
Mecanismo De Acción
The mechanism of action of PSB-1115 involves the inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of intracellular pH. PSB-1115 binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in intracellular pH. This mechanism of action has been shown to have unique biochemical and physiological effects.
Biochemical and Physiological Effects
PSB-1115 has been shown to have unique biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of intracellular pH. Inhibition of carbonic anhydrase activity by PSB-1115 has been shown to have potential therapeutic applications in various neurological disorders, including epilepsy, migraine, and neuropathic pain. Additionally, PSB-1115 has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway, making it a potential anticancer agent. Modulation of intracellular pH by PSB-1115 has also been shown to have potential applications in drug discovery, as it can be used to identify novel targets for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSB-1115 has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potential applications in various fields. However, there are also limitations to using PSB-1115 in lab experiments, including its high cost and limited availability, as well as the potential for off-target effects due to its inhibition of carbonic anhydrase activity.
Direcciones Futuras
There are several future directions for research on PSB-1115, including the identification of novel targets for drug development, the optimization of its synthesis method to reduce cost and increase availability, and the development of new applications for its unique biochemical and physiological effects. Additionally, further studies are needed to determine the potential side effects of PSB-1115 and its optimal dosage for therapeutic applications.
Conclusion
In conclusion, PSB-1115 is a bis-sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PSB-1115 involves a multi-step process that has been optimized to obtain high yields and purity. PSB-1115 has been shown to have unique biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of intracellular pH. While there are advantages to using PSB-1115 in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the potential applications of PSB-1115 and its optimal dosage for therapeutic use.
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-N-[4-[benzenesulfonyl(butanoyl)amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S2/c1-3-11-25(29)27(35(31,32)23-13-7-5-8-14-23)21-17-19-22(20-18-21)28(26(30)12-4-2)36(33,34)24-15-9-6-10-16-24/h5-10,13-20H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOEPWCJLOQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567517.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567522.png)
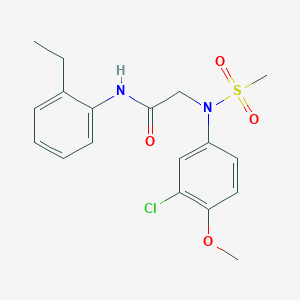
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B3567535.png)
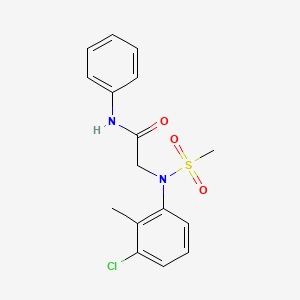
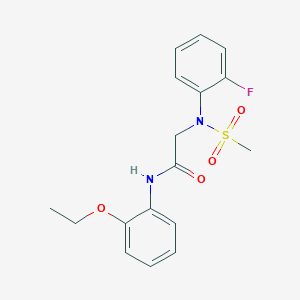
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567543.png)
![4-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B3567550.png)
![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3567556.png)
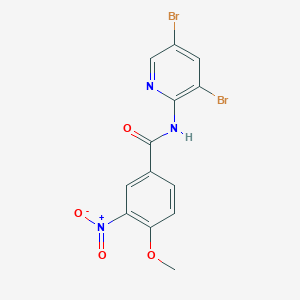
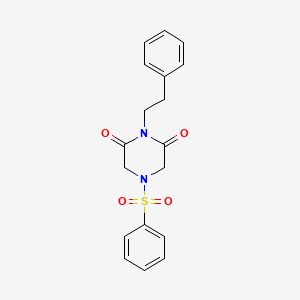
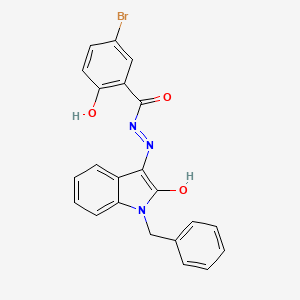
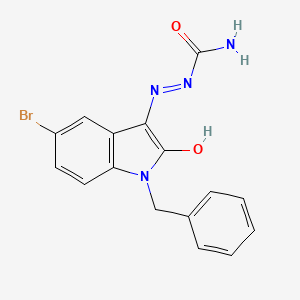
![2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567611.png)
